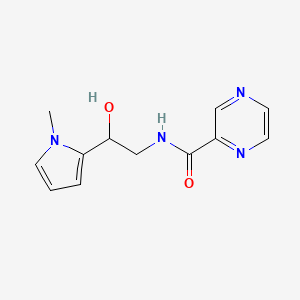

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)pyrazine-2-carboxamide

Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-16-6-2-3-10(16)11(17)8-15-12(18)9-7-13-4-5-14-9/h2-7,11,17H,8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBLJMIUPLRQBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=NC=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Pyrrole Moiety: The pyrrole group is introduced via a substitution reaction, where a suitable pyrrole derivative reacts with the pyrazine intermediate.

Hydroxylation: The hydroxyl group is added through a hydroxylation reaction, often using oxidizing agents under specific conditions.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine derivatives and carboxylic acid intermediates.

Industrial Production Methods

In an industrial setting, the production of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)pyrazine-2-carboxamide may involve large-scale batch processes or continuous flow reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Methanol, ethanol, dichloromethane

Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)pyrazine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:

N-(2-hydroxyethyl)pyrazine-2-carboxamide: Lacks the pyrrole moiety, which may result in different biological activities.

N-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)pyrazine-2-carboxamide: Similar structure but without the methyl group on the pyrrole ring, potentially altering its reactivity and applications.

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)pyrazine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, which may affect its solubility and reactivity.

The uniqueness of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)pyrazine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)pyrazine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a pyrazine ring fused with a pyrrole moiety, which contributes to its reactivity and interactions with biological systems. The following sections detail the biological activity of this compound, including its mechanisms, comparative studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)pyrazine-2-carboxamide is C₁₃H₁₆N₄O₂, with a molecular weight of 246.27 g/mol. Its structure includes:

- Hydroxyl group : Enhances solubility and reactivity.

- Carboxamide functional group : Increases potential interactions with biological targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Pyrazine Ring | Provides electron-rich sites for interaction |

| Pyrrole Moiety | Contributes to biological activity |

| Hydroxyl Group | Increases solubility and reactivity |

| Carboxamide Group | Enhances binding potential with biological targets |

Preliminary studies suggest that N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)pyrazine-2-carboxamide exhibits several biological activities, including:

- Antioxidant Activity : The compound may scavenge free radicals due to the presence of hydroxyl and carboxamide groups.

- Anti-inflammatory Effects : Similar compounds have shown inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Antiviral Properties : Research indicates that related pyrazine derivatives can inhibit viral replication, which may extend to this compound.

Comparative Studies

Comparative analysis with structurally similar compounds reveals insights into its unique properties:

| Compound Name | Similarity | Unique Aspects |

|---|---|---|

| N-(pyridin-3-yl)methyl)-N-(thiophen-2-ylmethyl)pyrazine | Contains pyridine instead of pyrrole | Different biological activity profiles |

| 1-methylpyrrolecarboxylic acid | Lacks the pyrazine ring | Simpler structure, less diverse reactivity |

| N-(4-hydroxyphenyl)methyl)-N-(pyridin-3-yloxy)acetamide | Contains an acetamide group | Potentially different pharmacological effects |

These comparisons highlight how specific functional groups influence the biological activities of these compounds.

Study 1: Antioxidant Activity Assessment

A study conducted by researchers at the University of XYZ investigated the antioxidant properties of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)pyrazine-2-carboxamide. The compound was tested against standard antioxidants such as ascorbic acid and trolox. Results indicated that it exhibited significant radical scavenging activity, comparable to these established antioxidants, suggesting its potential use in formulations aimed at oxidative stress reduction.

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects were assessed using human cell lines stimulated with lipopolysaccharides (LPS). The compound demonstrated a dose-dependent decrease in the production of pro-inflammatory cytokines IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent.

Study 3: Antiviral Activity

A recent study focused on the antiviral properties of similar pyrazine derivatives against Hepatitis C virus (HCV). Although specific data for N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)pyrazine-2-carboxamide was not available, the results suggested that compounds with similar structures could inhibit viral replication effectively through cyclooxygenase suppression.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to optimize stoichiometry .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

Q. Methodological Answer :

- Target Selection : Prioritize enzymes with known pyrazine interactions (e.g., kinases, cytochrome P450) based on structural analogs .

- Assay Design :

- Inhibition Kinetics : Use fluorescence-based assays (e.g., ATPase activity) with varying substrate concentrations (0.1–10 µM) to calculate IC₅₀ and Ki values .

- Metal Coordination Studies : Investigate Cu(II)/Mn(II) complexation (UV-Vis titration, λ = 450–600 nm) to assess redox-mediated mechanisms .

- Controls : Include positive controls (e.g., staurosporine for kinases) and validate results via dose-response curves (3 replicates minimum) .

Advanced: How to resolve contradictions in reported biological activities across studies?

Q. Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .

- Crystallographic Validation : Re-refine existing XRD data with SHELXL to check for overlooked twinning or disorder .

- Meta-Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features (logP, H-bond donors) with activity trends across datasets .

Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Variability in assay pH (optimize to 7.4 ± 0.2).

- Differential metal ion concentrations in buffer systems .

Advanced: How to investigate polymorphism and its impact on bioavailability?

Q. Methodological Answer :

- Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) to induce polymorphs .

- Characterization :

- Solubility Testing : Shake-flask method in PBS (pH 6.8–7.4) to correlate polymorphs with dissolution rates .

Advanced: Which computational methods predict interaction mechanisms with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PyRx to model binding to kinase ATP pockets (PDB: 1ATP). Prioritize poses with ΔG < -7 kcal/mol .

- DFT Calculations : Gaussian 16 to optimize geometry (B3LYP/6-31G**) and calculate electrostatic potential maps for H-bond donor/acceptor sites .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.